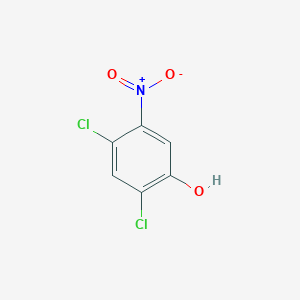

2,4-Dichloro-5-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAPWTOOMSVMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192624 | |

| Record name | Phenol, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-77-5 | |

| Record name | Phenol, 2,4-dichloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039489775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dichloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2,4-Dichloro-5-nitrophenol

An In-depth Technical Guide to 2,4-Dichloro-5-nitrophenol

Abstract

This technical guide provides a comprehensive overview of the , a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis, and its applications as a precursor for potent enzyme inhibitors.

Physical and Chemical Properties

This compound is a yellow to brown solid organic compound.[1][2] It is generally insoluble in water but soluble in various organic solvents, including benzene, toluene, ethanol, and chloroform.[2] Key quantitative physical and chemical data are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 39489-77-5 | [1][3][4] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [1][3][5] |

| Molecular Weight | 208.00 g/mol | [1][3][5] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 96-98 °C | [1][2] |

| Boiling Point | 311.2 °C at 760 mmHg | [1][2] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| pKa | 6.09 ± 0.24 (Predicted) | [2] |

| Flash Point | 142.0 ± 27.9 °C | [1] |

| Refractive Index | 1.639 | [1] |

| XLogP3 | 2.5 | [1] |

| InChI Key | OFAPWTOOMSVMIU-UHFFFAOYSA-N | [1][6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 2,4-Dichlorophenol.[3]

Protocol 1: Synthesis from 2,4-Dichlorophenol [3]

-

Sulfonation: 625 kg of 2,4-Dichlorophenol is placed into a 3000L sulfonation and nitration kettle. While stirring, 415 kg of concentrated sulfuric acid is slowly added.

-

The reaction mixture is maintained at 80°C for 2 hours.

-

After the reaction is complete, 400L of chloroform is added to dissolve the mixture.

-

Nitration: The solution is cooled to 0°C using frozen brine. A mixed acid solution is then added dropwise while maintaining the temperature below 20°C.

-

Once the nitration is complete, the temperature is lowered to 10°C.

-

Hydrolysis and Isolation: 400L of water is added, and the mixture is allowed to stand, after which the lower waste water layer is separated.

-

900L of water is added, and the nitrated material is transferred to a hydrolysis kettle with stirring.

-

Steam is introduced to control the temperature at 100-105°C to completely remove the chloroform.

-

The hydrolysis reaction is carried out at 100-105°C for 5 hours.

-

The mixture is then cooled, and the product is collected by suction filtration and washed with water. This process yields a product with a purity of over 99.1% and a yield of more than 89.6%.[3]

A visual representation of this synthesis workflow is provided below.

Caption: Synthesis workflow for this compound.

Protocol 2: Catalytic Preparation [7]

An alternative patented method describes a higher yield synthesis:

-

Tris(2,4-dichloro-5-nitrobenzophenone) phosphate, a rare earth triflate salt catalyst (e.g., lanthanum trifluoromethanesulfonate), a co-catalyst, and an alcohol solvent (e.g., methanol) are mixed in a reaction vessel.

-

The mixture is heated to reflux temperature and allowed to react for over 3 hours.

-

After the reaction, the mixture is cooled to room temperature.

-

The catalyst is isolated by filtration.

-

The final product, this compound, is obtained by distilling the solvent from the liquid phase. This method reports yields of over 98% and purity greater than 97.5%.[7]

Analytical Characterization

The characterization of this compound is typically performed using standard analytical techniques to confirm its structure and purity. While specific spectral data for this compound is not detailed in the provided search results, the general workflow for characterization is as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the chemical structure and confirm the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the hydroxyl (-OH), nitro (-NO₂), and carbon-chlorine (C-Cl) bonds.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Caption: General analytical workflow for compound characterization.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmacologically active molecules. Notably, it is used in the preparation of potent inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Hsp90.[4]

-

DPP-IV Inhibitors: These are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

-

Hsp90 Inhibitors: Heat shock protein 90 (Hsp90) is a molecular chaperone that is a target for cancer therapy.

The role of this compound as a building block for these inhibitors highlights its significance in medicinal chemistry and drug discovery pipelines.

Caption: Role of this compound in drug development pathways.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2][6] It can also cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[2]

Hazard Statements: H302, H312, H315, H319, H331, H335[6][8] Signal Word: Danger[6][8]

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 39489-77-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 39489-77-5 [sigmaaldrich.com]

- 7. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]

- 8. This compound | 39489-77-5 [sigmaaldrich.com]

2,4-Dichloro-5-nitrophenol molecular weight and formula

This document provides essential physicochemical properties of 2,4-Dichloro-5-nitrophenol, a chemical compound relevant to various research and development applications. The data is presented for researchers, scientists, and professionals in drug development.

Chemical Properties

This compound is a nitrophenol compound. The following table summarizes its key molecular data.

| Property | Value | Source |

| Molecular Formula | C6H3Cl2NO3 | [1][2][3][4] |

| Molecular Weight | 208.00 g/mol | [2][3][4][5] |

| CAS Number | 39489-77-5 | [1][2][3] |

Structural Information

To further elucidate the molecular arrangement, the following diagram illustrates the logical relationship of the atoms within the this compound molecule.

References

Solubility Profile of 2,4-Dichloro-5-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4-Dichloro-5-nitrophenol in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages solubility information from structurally related compounds, namely 2,4-dichlorophenol and nitrophenols, to provide well-founded estimations. Furthermore, a detailed, generalized experimental protocol for determining solubility via the shake-flask method is presented to empower researchers to ascertain precise values for their specific applications.

Estimated Solubility of this compound

The solubility of a compound is fundamentally dictated by its molecular structure, including its polarity, and the nature of the solvent. This compound is a substituted phenol containing two chlorine atoms and a nitro group. These functional groups influence its polarity and hydrogen bonding capabilities, thereby governing its solubility.

Based on the known solubility of related compounds, the following is an estimated solubility profile for this compound:

Table 1: Estimated Qualitative and Quantitative Solubility of this compound in Common Laboratory Solvents

| Solvent Category | Common Solvents | Estimated Solubility | Rationale & Supporting Data |

| Polar Protic | Water | Limited | 2,4-Dichlorophenol has limited water solubility (approximately 4.5 g/L at 20°C). While nitrophenols are generally expected to be highly soluble in water, the presence of two chloro-substituents likely reduces the overall polarity and hydrogen bonding capacity with water. |

| Methanol, Ethanol | Soluble | Both 2,4-dichlorophenol and p-nitrophenol are reported to be soluble in alcohols like methanol and ethanol.[1] These solvents can engage in hydrogen bonding with the phenolic hydroxyl group and the nitro group. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | p-Nitrophenol is soluble in acetone and ethyl acetate.[1] These solvents can act as hydrogen bond acceptors for the phenolic proton and their overall polarity is suitable for dissolving the substituted phenol. |

| Dichloromethane | Soluble | p-Nitrophenol is soluble in chloroform, a similar chlorinated solvent.[1] The dichlorinated benzene ring contributes to favorable interactions with dichloromethane. | |

| Nonpolar | Toluene, Benzene | Moderately Soluble to Soluble | 2,4-Dichlorophenol is soluble in benzene.[2] The aromatic ring of this compound will have favorable van der Waals interactions with nonpolar aromatic solvents. |

| Hexane | Sparingly Soluble to Insoluble | The polar functional groups (hydroxyl and nitro) will significantly hinder solubility in a nonpolar alkane like hexane. |

Disclaimer: The data presented in this table is an estimation based on the solubility of structurally similar compounds. It is highly recommended to determine the experimental solubility for specific research applications.

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Materials:

-

This compound

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any remaining undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted solution (g/L)) x (Dilution factor)

Logical Workflow for Solubility-Dependent Experiments

The solubility of a compound is a critical parameter that dictates the feasibility and design of many experimental workflows in research and drug development. The following diagram illustrates the logical relationship where understanding solubility is a prerequisite for successful downstream applications.

Caption: Logical workflow illustrating the central role of solubility determination.

References

Spectral Data for 2,4-Dichloro-5-nitrophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectral characterization of 2,4-dichloro-5-nitrophenol, a significant intermediate in various chemical syntheses. Due to the limited availability of public, experimentally derived spectral data for this specific isomer, this document outlines the expected spectral characteristics based on analogous compounds and provides standardized methodologies for acquiring such data. The guide also includes a procedural workflow for the comprehensive spectral analysis of this compound.

Introduction

This compound (CAS No. 39489-77-5) is a chlorinated and nitrated phenolic compound with the molecular formula C₆H₃Cl₂NO₃.[1][2][3] Its structural isomers, such as 2,4-dichloro-6-nitrophenol and 2,5-dichloro-4-nitrophenol, are more extensively documented in spectral databases. A thorough understanding of the unique spectral properties of this compound is crucial for its unambiguous identification, purity assessment, and elucidation of its role in reaction mechanisms. This guide provides a framework for the spectral analysis of this compound, even in the absence of a complete public dataset.

Predicted and Expected Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons. Due to the electron-withdrawing nature of the nitro and chloro groups, these protons would appear as distinct signals in the downfield region of the spectrum. The splitting pattern will be dependent on their coupling constants.

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the aromatic ring. The chemical shifts of these carbons will be influenced by the attached functional groups, with carbons bonded to chlorine, the nitro group, and the hydroxyl group showing characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Two distinct aromatic proton signals expected. |

| ¹³C | 110 - 160 | Six distinct aromatic carbon signals expected. |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorption bands are expected for the O-H, N-O, and C-Cl bonds, as well as characteristic aromatic C-H and C=C stretching vibrations.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| O-H | 3200 - 3600 (broad) | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| N=O (nitro) | 1500 - 1570 (asymmetric) | Stretching |

| 1300 - 1370 (symmetric) | Stretching | |

| C-O | 1180 - 1260 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak ([M]⁺) would be expected at approximately m/z 207, corresponding to the nominal molecular weight of this compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures.[4]

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 207.95628 | 134.9 |

| [M+Na]⁺ | 229.93822 | 145.1 |

| [M-H]⁻ | 205.94172 | 137.2 |

| [M+NH₄]⁺ | 224.98282 | 154.0 |

| [M+K]⁺ | 245.91216 | 136.9 |

| [M]⁺ | 206.94845 | 136.4 |

Data sourced from PubChemLite, predicted using CCSbase.[4]

Experimental Protocols

To obtain definitive spectral data for this compound, the following standardized experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal to subtract from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For less volatile samples, Direct Infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is recommended.

-

Instrumentation: A mass spectrometer capable of high-resolution measurements (e.g., Time-of-Flight (TOF) or Orbitrap) to confirm the elemental composition.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and its isotopic pattern. Perform fragmentation analysis (MS/MS) to aid in structural elucidation.

Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral characterization of this compound.

References

IUPAC name and synonyms for 2,4-Dichloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-nitrophenol, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document details its chemical identity, physicochemical properties, and a robust synthesis protocol. Furthermore, it explores its critical role as a precursor in the development of Dipeptidyl Peptidase IV (DPP4) and Heat Shock Protein 90 (Hsp90) inhibitors, providing insights into the mechanism of action of these important therapeutic targets. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

The primary identifier for this compound is its IUPAC name. A variety of synonyms are also used in literature and commercial listings.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 39489-77-5[2][3][4][5] |

| Molecular Formula | C₆H₃Cl₂NO₃[4][5] |

| Molecular Weight | 208.00 g/mol [6][7] |

| Synonyms | 2,4-dichloro-5-nitrobenzenol[8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Physical State | Yellow solid | [8] |

| Melting Point | 96-98 °C | ChemBK |

| Boiling Point | 311.2 ± 42.0 °C (Predicted) | ChemBK |

| Density | 1.682 ± 0.06 g/cm³ (Predicted) | ChemBK |

| pKa | 6.09 ± 0.24 (Predicted) | [8] |

| Solubility | Insoluble in water; Soluble in benzene, toluene, ethanol, and chloroform.[8] | ChemBK |

| Vapor Pressure | 0.000312 mmHg at 25°C | ChemBK |

Spectroscopic Data

-

¹H NMR: Aromatic protons would be expected in the range of 7.0-8.5 ppm. The hydroxyl proton signal would likely be a broad singlet, with its chemical shift dependent on concentration and solvent.

-

¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. The carbon bearing the hydroxyl group would be shifted downfield, as would the carbons attached to the electron-withdrawing nitro and chloro groups.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3200-3600 cm⁻¹), C=C stretching in the aromatic region (around 1450-1600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and strong asymmetric and symmetric N-O stretching for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). C-Cl stretching would be observed in the fingerprint region (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. The isotopic pattern of the two chlorine atoms would result in characteristic M, M+2, and M+4 peaks with a ratio of approximately 9:6:1.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nitration of 2,4-Dichlorophenol.[5]

Materials:

-

2,4-Dichlorophenol

-

Concentrated Sulfuric Acid

-

Mixed Acid (a mixture of concentrated nitric acid and sulfuric acid)

-

Chloroform

-

Water

Procedure:

-

In a suitable reaction vessel, charge 2,4-Dichlorophenol.

-

Slowly add concentrated sulfuric acid while stirring.

-

Heat the mixture to 80°C and maintain for 2 hours to facilitate sulfonation.

-

After completion, dissolve the reaction mixture in chloroform.

-

Cool the solution to 0°C using a cooling bath.

-

Slowly add the mixed acid dropwise, ensuring the temperature does not exceed 20°C.

-

After the nitration is complete, lower the temperature to 10°C.

-

Add water and allow the layers to separate. Remove the lower aqueous waste layer.

-

Wash the organic layer with water.

-

Transfer the nitrated material to a hydrolysis vessel with water and heat to 100-105°C to remove the chloroform via steam distillation.

-

Maintain the temperature at 100-105°C for 5 hours to complete the hydrolysis.

-

Cool the reaction mixture, and collect the product by suction filtration.

-

Wash the product with water and dry to obtain this compound.

This process typically yields a product with a purity of over 99%.[5]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of inhibitors for two important drug targets: Dipeptidyl Peptidase IV (DPP4) and Heat Shock Protein 90 (Hsp90).[3]

Dipeptidyl Peptidase IV (DPP4) Inhibitors

DPP4 is a serine protease that plays a significant role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP. Inhibitors of DPP4 prolong the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, making them a valuable treatment for type 2 diabetes.

Signaling Pathway

Caption: DPP4 Inhibition Pathway for Glycemic Control.

Experimental Workflow for Inhibitor Synthesis

While a specific protocol starting from this compound is proprietary, a general workflow for the synthesis of (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines, a class of potent DPP4 inhibitors, is outlined below. This compound would typically be used to introduce the substituted phenoxy moiety.

Caption: General Synthesis Workflow for DPP4 Inhibitors.

Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that are essential for cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.

Mechanism of Action

Caption: Mechanism of Hsp90 Inhibition in Cancer Cells.

Experimental Workflow for Inhibitor Synthesis

The synthesis of cyanopyrrolo[2,3-d]pyrimidine derivatives as Hsp90 inhibitors often involves a multi-step process where this compound can be utilized to introduce a substituted phenoxy group, which is a common feature in many Hsp90 inhibitors.

Caption: General Synthesis Workflow for Hsp90 Inhibitors.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P311 (Call a POISON CENTER or doctor/physician).[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of targeted therapies such as DPP4 and Hsp90 inhibitors. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in drug discovery and development programs. This technical guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.

References

- 1. dsc.duq.edu [dsc.duq.edu]

- 2. rsc.org [rsc.org]

- 3. This compound | 39489-77-5 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. massbank.eu [massbank.eu]

- 6. 2,5-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 22108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenol, 2,4-dichloro-6-nitro- [webbook.nist.gov]

The Advent of Chlorinated Nitrophenols: A Literature Review for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of Chlorinated Nitrophenols

This technical guide provides a comprehensive literature review on the discovery and study of chlorinated nitrophenols, a class of compounds with significant industrial applications and environmental relevance. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key chemical and biological processes.

Introduction to Chlorinated Nitrophenols

Chlorinated nitrophenols are aromatic organic compounds characterized by a benzene ring substituted with one or more chlorine atoms, a nitro group, and a hydroxyl group. Their discovery and synthesis have been driven by their utility as intermediates in the production of dyes, pesticides, herbicides, and pharmaceuticals. For instance, 2-chloro-4-nitrophenol is a known precursor in the synthesis of the antifungal drug Nitrofungin. However, their widespread use has also led to their emergence as environmental pollutants, prompting extensive research into their detection, degradation, and toxicological effects.

Synthesis of Chlorinated Nitrophenols

The synthesis of chlorinated nitrophenols can be broadly categorized into two main approaches: the chlorination of nitrophenols and the nitration of chlorophenols. The choice of method and reaction conditions dictates the isomeric distribution and yield of the final products.

Chlorination of Nitrophenols

A common method for the synthesis of chlorinated nitrophenols involves the direct chlorination of a nitrophenol precursor. Various chlorinating agents and reaction conditions have been explored to optimize yield and regioselectivity.

Experimental Protocol: Synthesis of 2-Chloro-4-nitrophenol

A process for preparing 2-chloro-4-nitrophenol involves reacting 4-nitrophenol with chlorine in the presence of an aqueous hydrochloric acid solution. The reaction is conducted at a temperature where the 4-nitrophenol is molten but below its decomposition temperature[1].

-

Reagents: 4-nitrophenol, chlorine gas, aqueous hydrochloric acid (20.0 to 35.0% by weight).

-

Procedure:

-

Suspend 4-nitrophenol in an aqueous hydrochloric acid solution (the quantity of HCl solution should be about 2 to 15 times that of the 4-nitrophenol).

-

Heat the mixture to a temperature between 70 to 90 °C with vigorous stirring to melt the 4-nitrophenol.

-

Introduce chlorine gas into the reaction mixture.

-

After the reaction is complete, cool the mixture to allow the 2-chloro-4-nitrophenol to crystallize.

-

Filter the crystalline slurry to isolate the solid product.

-

Wash the collected solid with water to remove any water-soluble impurities.

-

Dry the purified 2-chloro-4-nitrophenol.

-

This method can yield high-purity 2-chloro-4-nitrophenol as the product crystallizes at a higher temperature from stronger aqueous hydrochloric acid solutions[1]. An alternative approach involves the oxychlorination of 4-nitrophenol using hydrochloric acid in the presence of an oxidizing agent like nitric acid or hydrogen peroxide at 25-30 °C, which can yield 2-chloro-4-nitrophenol with a yield of up to 83%[2].

Hydrolysis of Dichloronitrobenzenes

Another synthetic route involves the hydrolysis of dichloronitrobenzenes. For example, 4-chloro-2-nitrophenol can be synthesized from 2,5-dichloronitrobenzene by hydrolysis with aqueous sodium hydroxide under pressure at 120–130 °C[3].

Experimental Protocol: Synthesis of 4-Chloro-2-nitrophenol

-

Reagents: 2,5-Dichloronitrobenzene, 8% aqueous sodium hydroxide.

-

Procedure:

-

Heat 2,5-dichloronitrobenzene with an 8% aqueous sodium hydroxide solution in an autoclave.

-

Maintain the temperature at 120–130 °C under pressure.

-

After the reaction, cool the mixture and acidify to precipitate the 4-chloro-2-nitrophenol.

-

Isolate the product by filtration.

-

Purification of Chlorinated Nitrophenols

Recrystallization is a standard technique for purifying solid organic compounds like chlorinated nitrophenols. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures[4][5][6].

General Recrystallization Procedure:

-

Dissolve the impure chlorinated nitrophenol in a minimum amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals to remove the solvent.

Complex-assisted crystallization has also been shown to be an effective method for purifying nitrophenol isomers by preventing the incorporation of structural isomers as impurities in the crystal lattice[7].

Quantitative Data

The following tables summarize key quantitative data for various chlorinated nitrophenols, compiled from the literature.

Table 1: Physicochemical Properties of Selected Chlorinated Nitrophenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.56 | 109-110[2] |

| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.56 | 85-87 |

| 2,4-Dichloro-6-nitrophenol | C₆H₃Cl₂NO₃ | 208.00 | 125-126[8] |

| 2,6-Dichloro-4-nitrophenol | C₆H₃Cl₂NO₃ | 208.00 | 129-131 |

Table 2: Synthesis Yields of 2-Chloro-4-nitrophenol under Different Conditions

| Starting Material | Chlorinating/Oxidizing Agent | Solvent/Medium | Temperature (°C) | Yield (%) | Reference |

| 4-Nitrophenol | Chlorine | Aqueous HCl | 70-90 | High | [1] |

| 4-Nitrophenol | Nitric Acid | Hydrochloric Acid | 25-30 | 82 | [2] |

| 4-Nitrophenol | Hydrogen Peroxide | Hydrochloric Acid | 25-30 | 83 | [2] |

| 2-Chlorophenol | Sodium Nitrite / Nitric Acid | Alkaline solution / Acid | - | 50.4 | [2] |

Analytical Methodologies

The detection and quantification of chlorinated nitrophenols in various matrices are crucial for environmental monitoring and quality control. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and analysis of chlorinated nitrophenol isomers.

Experimental Protocol: HPLC Analysis of Nitrophenols

An isocratic HPLC method has been developed for the determination of phenol and various nitrophenols in tap water samples[9].

-

Instrumentation: HPLC system with a UV detector and a monolithic column (e.g., Chromolith RP-18e, 150 mm × 4.6 mm I.D.).

-

Mobile Phase: 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).

-

Flow Rate: 3 mL/min.

-

Detection: UV detection at the maximum absorbance wavelength for each compound.

-

Internal Standard: 2-Chlorophenol.

-

Sample Preparation: Solid-phase extraction (SPE) using polymeric cartridges (e.g., Lichrolut EN) for preconcentration from water samples.

This method allows for the separation of all analytes in less than 3.5 minutes with recoveries in the range of 90–112%[9].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds, including chlorinated nitrophenols. US EPA Method 528 is a standard procedure for this analysis in drinking water[10][11].

Experimental Protocol: GC-MS Analysis of Chlorinated Phenols (based on EPA Method 528)

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Thermo Scientific TRACE GC with an Ion Trap MS).

-

Column: A low-polarity silarylene phase column (e.g., TraceGOLD TG-5SilMS).

-

Injection: Splitless injection at 275 °C.

-

Oven Program: 60 °C (hold 5 min), ramp at 8 °C/min to 300 °C (hold 10 min).

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

MS Detection: Segmented mode to optimize ion statistics.

-

Data Analysis: Software such as Thermo Scientific Xcalibur.

This method provides excellent separation and performance for the analysis of phenols and chlorinated phenols with minimal peak tailing[10].

Spectroscopic Characterization

The structural elucidation of chlorinated nitrophenols relies on various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectra of nitrophenols show characteristic peaks for the O-H, N-O, and C-Cl bonds. The nitro group typically exhibits two strong absorption bands around 1550 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch)[12]. The position and shape of the O-H stretching band can indicate the presence of intra- or intermolecular hydrogen bonding, helping to distinguish between isomers like o- and p-nitrophenol[13][14].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure determination[8][15][16]. Chemical shifts and coupling constants are diagnostic for the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural identification[17][18][19][20]. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) is a key feature in the mass spectra of chlorinated compounds[20].

Signaling Pathways and Logical Relationships

Synthesis Pathway of 2-Chloro-4-nitrophenol

The synthesis of 2-chloro-4-nitrophenol from 4-nitrophenol via chlorination can be represented as a straightforward chemical transformation.

Caption: Synthesis of 2-Chloro-4-nitrophenol.

Analytical Workflow for Chlorinated Nitrophenols in Water

The general workflow for the analysis of chlorinated nitrophenols in water samples involves sample collection, preparation, and instrumental analysis.

Caption: Analytical workflow for chlorinated nitrophenols.

Microbial Degradation Pathway of 2-Chloro-4-nitrophenol

The microbial degradation of 2-chloro-4-nitrophenol (2C4NP) by certain bacteria, such as Cupriavidus sp. CNP-8, proceeds through a series of enzymatic reactions, ultimately leading to the breakdown of the aromatic ring. One identified pathway involves the formation of 1,2,4-benzenetriol (BT)[21].

Caption: Microbial degradation of 2-chloro-4-nitrophenol.

Historical Context of the Discovery

Pinpointing the exact first "discovery" or synthesis of a chlorinated nitrophenol is challenging due to the historical nature of chemical literature. However, publications from the late 19th and early 20th centuries in journals such as Berichte der deutschen chemischen Gesellschaft and the Journal of the Chemical Society describe the synthesis of various halogenated and nitrated aromatic compounds[22][23][24][25][26][27]. The systematic exploration of electrophilic aromatic substitution reactions during this period undoubtedly led to the preparation of numerous chlorinated nitrophenol isomers. The development of industrial chemistry in the early 20th century further spurred research into the synthesis and application of these compounds, as evidenced by patents from that era detailing their production for various commercial purposes. The action of dilute nitric acid on phenol to produce a mixture of o- and p-nitrophenol was a known reaction, and subsequent halogenation of these separated isomers would have been a logical synthetic step for chemists of the time[28].

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and characterization of chlorinated nitrophenols. The experimental protocols and quantitative data presented offer a valuable resource for researchers in chemistry and drug development. The included diagrams of synthetic, analytical, and biological pathways provide a clear visual summary of key processes. While the precise historical origin of the first chlorinated nitrophenol remains somewhat diffuse, it is clear that their synthesis and study have been an integral part of the development of modern organic and industrial chemistry. Continued research into these compounds, particularly their environmental fate and potential for bioremediation, remains an active and important field of study.

References

- 1. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 2. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 3. 4-CHLORO-2-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. mt.com [mt.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. Purification of nitrophenols using complex-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. 2,4-Dichloro-6-nitrophenol | C6H3Cl2NO3 | CID 11871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Analysis of phenols and chlorinated phenols in drinking water by GC/MS using EPA method 528 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. homework.study.com [homework.study.com]

- 14. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. whitman.edu [whitman.edu]

- 19. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]

- 23. Journal of the Chemical Society, Transactions Home-Journal of the Chemical Society, Transactions was published from 1878 - 1925. [pubs.rsc.org]

- 24. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 25. catalog.hathitrust.org [catalog.hathitrust.org]

- 26. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 27. ocul-gue.primo.exlibrisgroup.com [ocul-gue.primo.exlibrisgroup.com]

- 28. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 2,4-Dichloro-5-nitrophenol in the Synthesis of Biologically Active Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-nitrophenol, a halogenated nitrophenol derivative, has emerged as a critical starting material in the synthesis of various biologically active molecules. While direct studies on the inherent biological activity of this compound are limited, its true significance lies in its utility as a versatile chemical intermediate. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and, most importantly, the application of this compound in the development of potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Heat Shock Protein 90 (Hsp90), two key targets in modern drug discovery. This document details experimental protocols for the synthesis of these inhibitors, presents quantitative data on their biological activity, and visualizes the relevant signaling pathways and experimental workflows.

Introduction

This compound (CAS No: 39489-77-5) is a yellow solid organic compound with the molecular formula C₆H₃Cl₂NO₃.[1] While its direct biological effects are not extensively documented, its chemical structure makes it an ideal precursor for the synthesis of more complex heterocyclic compounds with significant therapeutic potential. The presence of two chlorine atoms and a nitro group on the phenol ring provides multiple reaction sites for chemical modification, enabling the construction of diverse molecular scaffolds.[2]

This guide will focus on the pivotal role of this compound in the synthesis of two important classes of therapeutic agents:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Used in the treatment of type 2 diabetes.

-

Heat Shock Protein 90 (Hsp90) Inhibitors: Investigated as potential anticancer agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 39489-77-5 | [3] |

| Molecular Formula | C₆H₃Cl₂NO₃ | [3] |

| Molecular Weight | 208.00 g/mol | [3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 96-98 °C | [1] |

| Boiling Point | 311.2 ± 42.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water; soluble in benzene, toluene, ethanol, chloroform. | [1] |

| Purity | Typically ≥98% |

Synthesis of this compound

This compound is typically synthesized from 2,4-dichlorophenol through a sulfonation and nitration process.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dichlorophenol

-

Concentrated sulfuric acid

-

Mixed acid (concentrated nitric acid and concentrated sulfuric acid)

-

Chloroform

-

Water

Procedure:

-

To a suitable reaction vessel, add 2,4-dichlorophenol.

-

Slowly add concentrated sulfuric acid while stirring.

-

Heat the mixture to 80°C for 2 hours to facilitate sulfonation.

-

After cooling, dissolve the reaction mixture in chloroform.

-

Cool the solution to 0°C using a cooling bath.

-

Slowly add the mixed acid dropwise, maintaining the temperature below 20°C.

-

After the nitration is complete, lower the temperature to 10°C.

-

Add water and separate the aqueous layer.

-

Wash the organic layer with water.

-

Transfer the organic phase to a hydrolysis vessel and remove the chloroform by steam distillation.

-

Heat the remaining mixture at 100-105°C for 5 hours to effect hydrolysis.

-

Cool the reaction mixture, filter the solid product, and wash with water.

-

Dry the product to obtain this compound.

A generalized workflow for this synthesis is depicted below.

References

The Unseen Reactivity of Dichloronitrophenols: A Technical Guide for Drug Discovery

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the fundamental reactivity of dichloronitrophenol functional groups. This in-depth resource provides critical insights into the chemical behavior of these versatile compounds, which are increasingly relevant in the synthesis of pharmaceuticals and the exploration of novel therapeutic agents. The guide offers a detailed examination of the interplay between the hydroxyl, nitro, and chloro functional groups, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

The guide meticulously explores the acidity of dichloronitrophenols, the reactivity of the aromatic ring towards nucleophilic substitution, the reduction of the nitro group, and the etherification of the phenolic hydroxyl group. This deep dive into their chemical characteristics is designed to empower researchers in designing and executing synthetic strategies for drug discovery and development.

Acidity and pKa Values

The acidity of the phenolic hydroxyl group is significantly influenced by the electron-withdrawing effects of the nitro and chloro substituents. The position of these groups on the aromatic ring plays a crucial role in determining the pKa value of the compound. A lower pKa value indicates a more acidic phenol, which readily donates its proton. This property is fundamental to its reactivity, influencing its behavior in various chemical reactions and its potential interactions with biological targets.

| Compound | pKa (experimental) | Reference |

| 2,6-Dichloro-4-nitrophenol | 3.55 | [1] |

| 2-Chloro-4-nitrophenol | 5.45 | [1] |

| 4-Nitrophenol | 7.15 | [2] |

| o-Nitrophenol | 7.23 | [3] |

| 2,4-Dichlorophenol | 7.89 | [1] |

| m-Nitrophenol | 8.36 | [4] |

| 4-Chlorophenol | 9.41 | [1] |

| Phenol | 9.98 | [3] |

Note: The pKa values are influenced by the experimental conditions, such as solvent and temperature.

Core Reactivity of Functional Groups

The reactivity of dichloronitrophenols is a composite of the individual and synergistic effects of its three key functional groups: the hydroxyl group, the nitro group, and the chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group, particularly when positioned ortho or para to a chlorine atom, activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of a chloride ion by a nucleophile, providing a powerful tool for introducing a wide range of functional groups. The electron-withdrawing nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby facilitating the substitution.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a transformation that dramatically alters the electronic properties and biological activity of the molecule. This reduction is a cornerstone in the synthesis of many pharmaceutical compounds. Common reducing agents for this transformation include metals in acidic media, such as tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), as well as catalytic hydrogenation. The resulting amino group can then serve as a handle for further functionalization.

Etherification of the Hydroxyl Group

The phenolic hydroxyl group can undergo etherification, most commonly through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form an ether. This modification can be used to alter the solubility, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.

Experimental Protocols

This guide provides detailed experimental protocols for the key reactions of dichloronitrophenols, offering step-by-step instructions for laboratory synthesis.

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of 2,4-Dichloro-6-methoxyphenol

This protocol describes the substitution of a chlorine atom with a methoxy group on a dichloronitrophenol ring, a common transformation in the synthesis of pharmaceutical intermediates.

Materials:

-

2,4-Dichloro-6-nitrophenol

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2,4-dichloro-6-nitrophenol (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 2,4-dichloro-6-methoxyphenol.

Protocol 2: Reduction of the Nitro Group - Synthesis of 2-Amino-4,6-dichlorophenol

This protocol outlines the reduction of the nitro group of a dichloronitrophenol to an amine using catalytic hydrogenation.

Materials:

-

2,4-Dichloro-6-nitrophenol

-

Palladium on carbon (5% Pd/C)

-

Glacial acetic acid

-

Hydrogenation bottle

-

Hydrogen gas source

-

Shaker

-

Sintered glass funnel

Procedure:

-

In a hydrogenation bottle, prepare a slurry of 2,4-dichloro-6-nitrophenol (1.0 eq) and 5% palladium on carbon (0.02 eq by weight) in glacial acetic acid.[5]

-

Seal the bottle and place it under a hydrogen atmosphere at 40 psi.[5]

-

Shake the reaction mixture at room temperature, replenishing the hydrogen as it is consumed.[5]

-

Monitor the reaction until hydrogen uptake ceases, typically after several hours.[5]

-

Filter the reaction mixture through a sintered glass funnel to remove the catalyst.[5]

-

Remove the solvent from the filtrate under reduced pressure to obtain the product, 2-amino-4,6-dichlorophenol, in quantitative yield.[5]

Protocol 3: Williamson Ether Synthesis - Synthesis of 4-Benzyl-2,6-dichlorophenol Ether Derivative

This protocol details the etherification of a dichlorophenol with a benzyl halide.

Materials:

-

4-Benzyl-2,6-dichlorophenol

-

Potassium carbonate (K₂CO₃)

-

Benzyl bromide

-

Acetone or Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a solution of 4-benzyl-2,6-dichlorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).[6]

-

Stir the suspension and add benzyl bromide (1.1 eq) dropwise at room temperature.[6]

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.[6]

-

After cooling to room temperature, filter off the inorganic salts.[6]

-

Concentrate the filtrate under reduced pressure to yield the crude ether product.[6]

-

Purify the product by column chromatography if necessary.

Role in Drug Discovery and Development

Dichloronitrophenol derivatives are valuable building blocks in the synthesis of various pharmaceutical agents. Their inherent reactivity allows for the construction of complex molecular architectures with diverse biological activities.

Case Study: Synthesis of Niclosamide

Niclosamide is an anthelmintic drug used to treat tapeworm infections. Its synthesis involves the use of a dichloronitrophenol derivative as a key intermediate. The synthesis typically begins with the acylation of 2-chloro-4-nitroaniline with 5-chlorosalicylic acid or its acid chloride.[7] This reaction highlights the utility of the dichloronitrophenol scaffold in constructing bioactive molecules.

Caption: Synthesis of Niclosamide.

Inhibition of Signaling Pathways

The structural motif of dichloronitrophenol has the potential to be incorporated into inhibitors of various signaling pathways implicated in diseases such as cancer and metabolic disorders. The electron-withdrawing nature of the chloro and nitro groups can influence the binding affinity of these molecules to target proteins like kinases and phosphatases.

Doublecortin-Like Kinase 1 (DCLK1) Signaling

DCLK1 is a serine/threonine kinase that is overexpressed in several cancers and is associated with tumor growth and metastasis.[8][9] Inhibition of DCLK1 is a promising therapeutic strategy.

Caption: Potential inhibition of DCLK1 signaling.

SHP2 and PTP1B Signaling Pathways

Src homology 2 domain-containing phosphatase 2 (SHP2) and Protein Tyrosine Phosphatase 1B (PTP1B) are key regulators in cellular signaling.[10][11] Dysregulation of these phosphatases is linked to cancer and metabolic diseases. Developing inhibitors for these enzymes is an active area of research.

Caption: Potential inhibition of SHP2 and PTP1B.

Conclusion

This technical guide provides a foundational understanding of the reactivity of dichloronitrophenol functional groups, equipping researchers with the knowledge to harness their synthetic potential. The interplay of the hydroxyl, nitro, and chloro groups creates a versatile scaffold for the development of novel molecules with potential therapeutic applications. The detailed protocols and insights into their role in drug discovery and as potential signaling pathway inhibitors are intended to accelerate innovation in the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.ualberta.ca [chem.ualberta.ca]

- 5. scbt.com [scbt.com]

- 6. benchchem.com [benchchem.com]

- 7. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of open-chain analogs of cyclic peptides as inhibitors of cellular Shp2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 2,5-diaryl-1,3,4-oxadiazole derivatives as novel Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial suppliers and purity of 2,4-Dichloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-nitrophenol, a key chemical intermediate. The following sections detail its commercial availability and purity, experimental protocols for its synthesis and analysis, and its relevance in the development of therapeutic agents through its role as a precursor to enzyme inhibitors.

Commercial Suppliers and Purity

This compound is available from a range of commercial chemical suppliers. The typical purity of the commercially available compound is suitable for most research and development applications. A summary of representative suppliers and their stated purities is provided in Table 1.

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich (Ambeed) | 98%[1] | 39489-77-5 |

| ChemicalBook (various) | ≥99%[2] | 39489-77-5 |

| CHEMLYTE SOLUTIONS | Industrial Grade | 39489-77-5 |

| Weifang Yangxu Group | 99%[3] | 39489-77-5 |

| Santa Cruz Biotechnology | Not specified | 39489-77-5[4] |

Experimental Protocols

The following sections provide representative methodologies for the synthesis, purification, and purity analysis of this compound. These protocols are based on established chemical principles and information from publicly available resources.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 2,4-dichlorophenol.[5] The following is a representative protocol:

-

Sulfonation: 625 kg of 2,4-dichlorophenol is placed in a 3000L sulfonation and nitration vessel. While stirring, 415 kg of concentrated sulfuric acid is slowly added. The reaction temperature is maintained at 80°C for 2 hours.

-

Dissolution: After the sulfonation is complete, 400L of chloroform is added to dissolve the reaction mixture.

-

Nitration: The mixture is cooled to 0°C using a frozen brine bath. A mixed acid solution is then added dropwise, ensuring the temperature does not exceed 20°C.

-

Hydrolysis: After the nitration is complete, the temperature is lowered to 10°C. 400L of water is added, and the lower waste acid layer is separated. An additional 900L of water is added, and the mixture is transferred to a hydrolysis vessel. Steam is introduced to maintain a temperature of 100-105°C, and the chloroform is removed by distillation. The hydrolysis reaction proceeds for 5 hours at this temperature.

-

Isolation: The reaction mixture is cooled, and the product is isolated by suction filtration and washed with water. This process can yield a product with a purity of over 99.1%.[5]

A patent also describes a method starting from tris(2,4-dichloro-5-nitrophenyl) phosphate, which upon reaction with an alcohol in the presence of a rare earth triflate catalyst, can yield this compound with a purity of over 97.5%.[6]

Purification

The primary methods for purifying crude this compound are recrystallization and filtration. As described in the synthesis protocol, washing the filtered product with water is a key step in removing residual acids and other water-soluble impurities. For higher purity, recrystallization from a suitable solvent system can be employed.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[7]

-

Column: A C18 reverse-phase column is suitable for this separation.

-

Mobile Phase: An isocratic mobile phase of 40% aqueous acetonitrile can be used.[7]

-

Detector: A UV photodiode array detector set to an appropriate wavelength for nitrophenols (e.g., 280 nm) can be used for detection and quantification.[8]

-

Sample Preparation: A sample of the this compound is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

-

Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is another effective method for determining the purity of phenolic compounds.[9]

-

Column: An open-tubular, capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5), is appropriate.

-

Injector: A split/splitless injector is typically used.

-

Detector: A Flame Ionization Detector (FID) is suitable for the analysis of underivatized phenols.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure the separation of the target compound from any impurities.

-

Derivatization (Optional): For enhanced sensitivity and peak shape, the phenol can be derivatized with agents like diazomethane or pentafluorobenzyl bromide (PFBBr) prior to analysis by GC with an Electron Capture Detector (ECD).[9]

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the preparation of potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Heat Shock Protein 90 (Hsp90).[2]

Dipeptidyl Peptidase IV (DPP-IV) and Signaling

DPP-IV is a serine protease that plays a significant role in glucose metabolism. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism is central to the treatment of type 2 diabetes.

Heat Shock Protein 90 (Hsp90) and Signaling

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical components of oncogenic signaling pathways. These client proteins include kinases, transcription factors, and other proteins involved in cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple signaling pathways simultaneously. This makes Hsp90 an attractive target for cancer therapy.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and a simplified signaling pathway involving DPP-IV, a target for inhibitors synthesized from this intermediate.

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

- 1. This compound | 39489-77-5 [sigmaaldrich.com]

- 2. This compound | 39489-77-5 [chemicalbook.com]

- 3. This compound, CasNo.39489-77-5 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dichloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2,4-dichloro-5-nitrophenol from 2,4-dichlorophenol. The protocol herein details a laboratory-scale adaptation of an established industrial process, encompassing sulfonation, nitration, and hydrolysis steps. This application note includes a detailed experimental procedure, a summary of quantitative data, and expected characterization parameters to ensure the successful synthesis and verification of the target compound. The straightforward methodology and clear data presentation are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The introduction of a nitro group onto the 2,4-dichlorophenol scaffold provides a versatile functional handle for further chemical transformations. The synthetic route described proceeds via a three-step process: initial sulfonation of 2,4-dichlorophenol, followed by nitration using a mixed acid solution, and concluding with a hydrolysis step to yield the final product. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yield and purity.

Experimental Protocols

Materials and Reagents:

-

2,4-Dichlorophenol (Reagent Grade, ≥99%)

-

Concentrated Sulfuric Acid (95-98%)

-

Concentrated Nitric Acid (68-70%)

-

Chloroform

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Condenser

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

Step 1: Sulfonation of 2,4-Dichlorophenol

-

In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,4-dichlorophenol.

-

With continuous stirring, slowly add concentrated sulfuric acid from the dropping funnel. An exothermic reaction will occur, and the temperature should be monitored.

-

After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 2 hours with continuous stirring.

Step 2: Nitration

-

After the 2-hour sulfonation, cool the reaction mixture to room temperature and add chloroform to dissolve the contents.

-

Cool the flask in an ice bath to 0°C.

-

Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid (a 1:1 v/v ratio is generally effective) in a separate flask, keeping the mixture cool in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred chloroform solution from the dropping funnel. It is critical to maintain the reaction temperature below 20°C throughout the addition.

-

Once the addition of the nitrating mixture is complete, continue stirring the reaction at a temperature below 10°C for an additional 30 minutes.

Step 3: Hydrolysis and Product Isolation

-

After the nitration is complete, slowly add 400 mL of water to the reaction mixture while keeping the flask in a cool water bath.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and discard the lower aqueous layer.

-

Wash the organic layer with an additional 900 mL of water.

-

Transfer the washed organic layer to a round-bottom flask and set up for distillation to remove the chloroform.

-

After the chloroform has been removed, heat the remaining mixture to 100-105°C and maintain this temperature for 5 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature. The solid product should precipitate.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove any residual acid.

-

Dry the product in a desiccator or a vacuum oven at low heat.

Quantitative Data Summary

The following table provides a summary of the reactants and expected outcomes for a laboratory-scale synthesis.

| Parameter | Value |

| Reactants | |

| 2,4-Dichlorophenol | 10.0 g (0.061 mol) |

| Concentrated Sulfuric Acid (for sulfonation) | 6.6 mL (approx. 12.2 g, 0.124 mol) |

| Chloroform | 6.4 mL |

| Nitrating Mixture (1:1 v/v) | |

| Concentrated Sulfuric Acid | ~5 mL |

| Concentrated Nitric Acid | ~5 mL |

| Reaction Conditions | |

| Sulfonation Temperature | 80°C |

| Sulfonation Time | 2 hours |

| Nitration Temperature | 0-20°C |

| Hydrolysis Temperature | 100-105°C |

| Hydrolysis Time | 5 hours |

| Expected Product | |

| Product Name | This compound |

| Theoretical Yield | ~12.7 g |

| Expected Yield | >89.6%[1] |

| Expected Purity | >99.1%[1] |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃):

-

δ ~7.5-8.0 ppm (s, 1H, Ar-H)

-

δ ~7.3-7.6 ppm (s, 1H, Ar-H)

-

δ ~5.5-6.5 ppm (s, 1H, -OH)

-

-

¹³C NMR (CDCl₃):

-

δ ~150-155 ppm (C-OH)

-

δ ~140-145 ppm (C-NO₂)

-

δ ~120-135 ppm (Ar-C)

-

-

IR (KBr, cm⁻¹):

-

~3400-3500 (O-H stretch, broad)

-

~1520-1560 and ~1340-1360 (N-O asymmetric and symmetric stretch)

-

~1200-1300 (C-O stretch)

-

~700-850 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z ≈ 207 and 209 (due to chlorine isotopes)

-

Fragments corresponding to the loss of NO₂, NO, and Cl.

-

Experimental Workflow

Caption: Synthetic workflow for this compound.

Safety Precautions

-

This synthesis involves the use of concentrated strong acids (sulfuric and nitric acid) which are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.

-

Chloroform is a hazardous solvent. Handle it with care and ensure proper ventilation.

By following these detailed protocols and safety precautions, researchers can safely and efficiently synthesize this compound for their research and development needs.

References

Application Notes and Protocols: Nitration of Dichlorophenols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nitration of various dichlorophenol isomers. The information is intended to guide researchers in the synthesis of nitrated dichlorophenols, which are valuable intermediates in the pharmaceutical and agrochemical industries.

Introduction

The nitration of dichlorophenols is a crucial electrophilic aromatic substitution reaction that introduces a nitro group (-NO2) onto the aromatic ring. The position of the nitro group is directed by the activating hydroxyl group and the deactivating, ortho-, para-directing chloro groups. The regioselectivity of this reaction is highly dependent on the starting isomer and the reaction conditions employed. This document outlines established protocols for the nitration of 2,4-dichlorophenol and 2,6-dichlorophenol and discusses the considerations for the nitration of 3,5-dichlorophenol.

Safety Precautions